molecular formula C14H8Cl2N2O B1665663 5-(2,4-Dichlorophenyl)-3-phenyl-1,2,4-oxadiazole CAS No. 352346-46-4

5-(2,4-Dichlorophenyl)-3-phenyl-1,2,4-oxadiazole

Cat. No.: B1665663
CAS No.: 352346-46-4
M. Wt: 291.1 g/mol
InChI Key: WMJVJVBCUBCALD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AHR-activator-1023 is an activator of the aryl hydrocarbon receptor (AHR).It is also a specific modulator of FGF2-induced branching morphogenesis.

Scientific Research Applications

Antimicrobial Activity

5-(2,4-Dichlorophenyl)-3-phenyl-1,2,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial activities. Studies have demonstrated that these compounds exhibit significant activity against various microbial strains, highlighting their potential as antimicrobial agents (Machado et al., 2005).

Chemical Reactions and Structural Analysis

Research has delved into the chemical reactions involving this compound, such as ring-fission and C-C bond cleavage reactions. These studies contribute to the understanding of the chemical behavior and potential applications of these compounds in various chemical processes (Jäger et al., 2002).

Photochemistry and Photophysical Properties

The photochemical properties of this compound have been a subject of study, particularly in the presence of different nucleophiles. These investigations provide insights into the photophysical behavior of these compounds, which could be useful in the development of new photoreactive materials (Vivona et al., 1997).

Synthetic Methodologies and Derivatives

Studies have focused on synthesizing various derivatives of this compound and exploring their potential applications. This includes the development of new synthetic methodologies and understanding the structural properties of these derivatives (Yale & Spitzmiller, 1978).

Potential Anticancer Applications

Research has been conducted on the antitumor activity of certain 1,2,4-oxadiazole derivatives, indicating the potential of these compounds in the development of new anticancer agents. This highlights the relevance of this compound derivatives in medicinal chemistry (Chimirri et al., 1996).

Properties

CAS No.

352346-46-4

Molecular Formula

C14H8Cl2N2O

Molecular Weight

291.1 g/mol

IUPAC Name

5-(2,4-dichlorophenyl)-3-phenyl-1,2,4-oxadiazole

InChI

InChI=1S/C14H8Cl2N2O/c15-10-6-7-11(12(16)8-10)14-17-13(18-19-14)9-4-2-1-3-5-9/h1-8H

InChI Key

WMJVJVBCUBCALD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=C(C=C3)Cl)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AHR-activator-1023;  AHR activator 1023;  Branching Morphogenesis Modulator 1023;  BMM 1023;  Compound 1023;  Cpd 1023; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,4-Dichlorophenyl)-3-phenyl-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
5-(2,4-Dichlorophenyl)-3-phenyl-1,2,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
5-(2,4-Dichlorophenyl)-3-phenyl-1,2,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
5-(2,4-Dichlorophenyl)-3-phenyl-1,2,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
5-(2,4-Dichlorophenyl)-3-phenyl-1,2,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
5-(2,4-Dichlorophenyl)-3-phenyl-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.